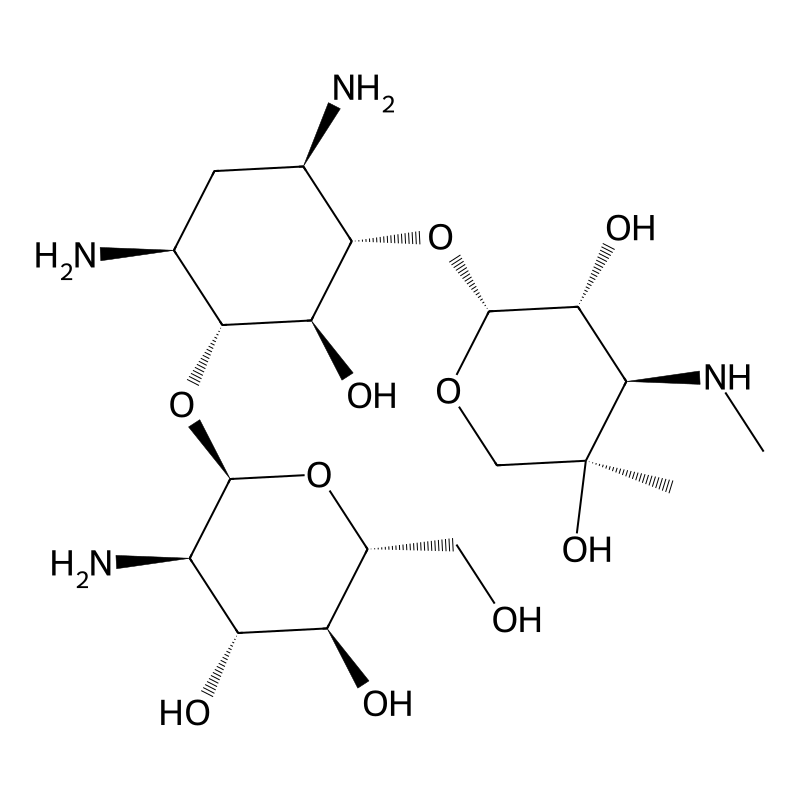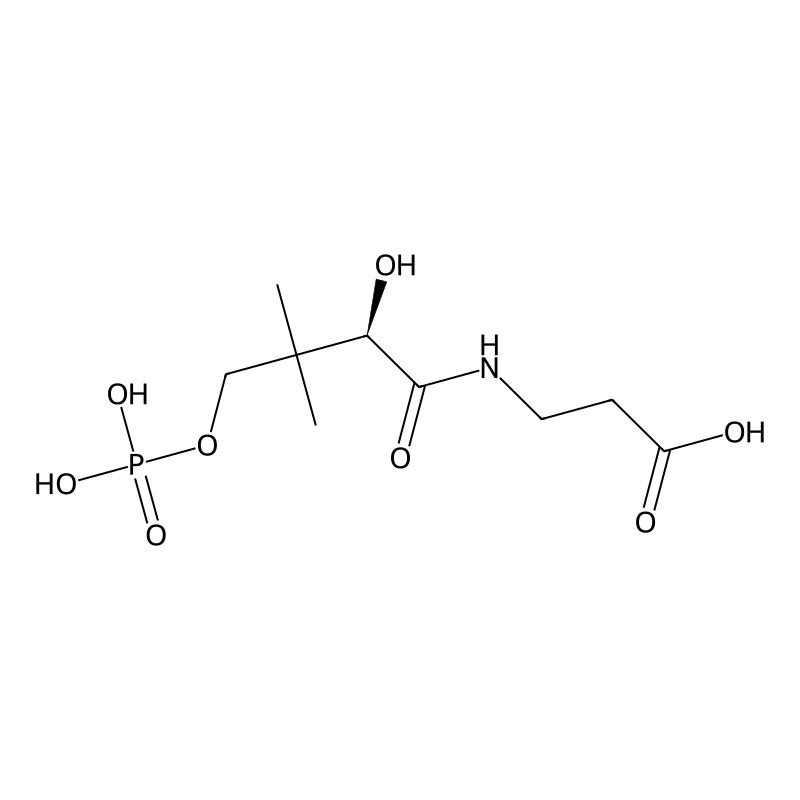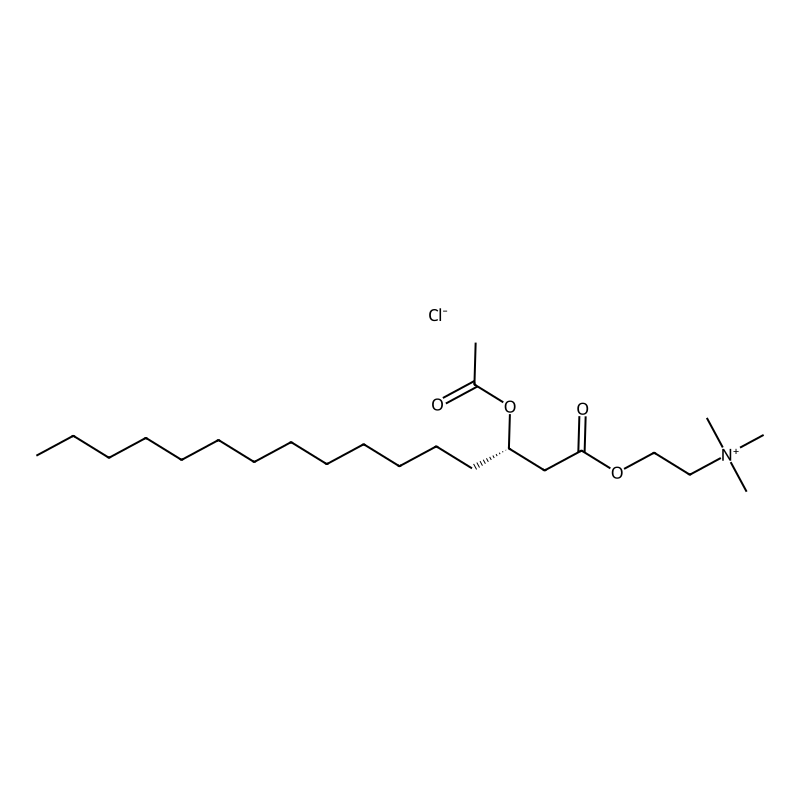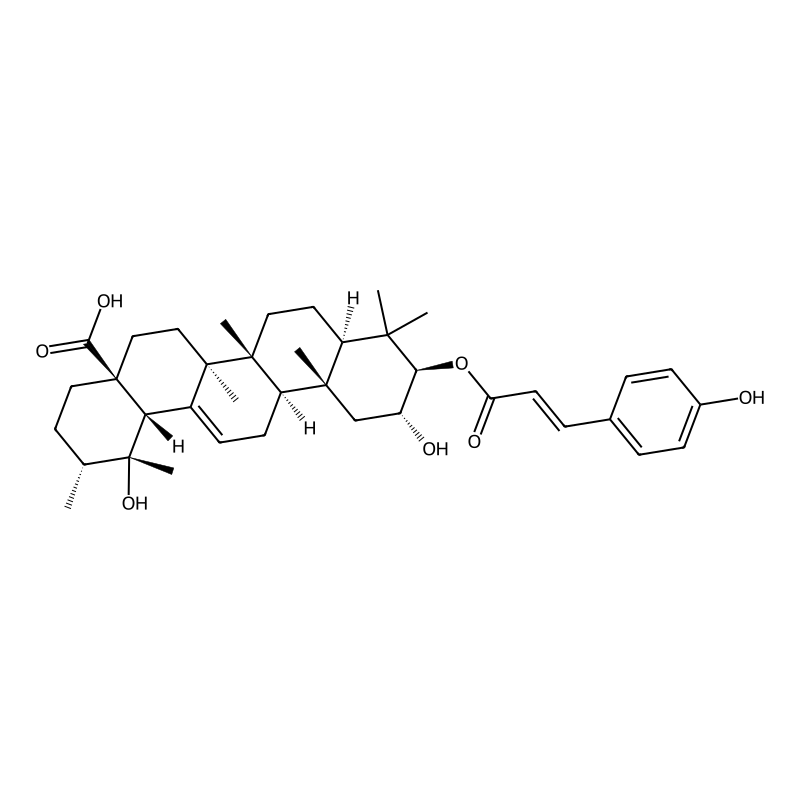Valeronitrile
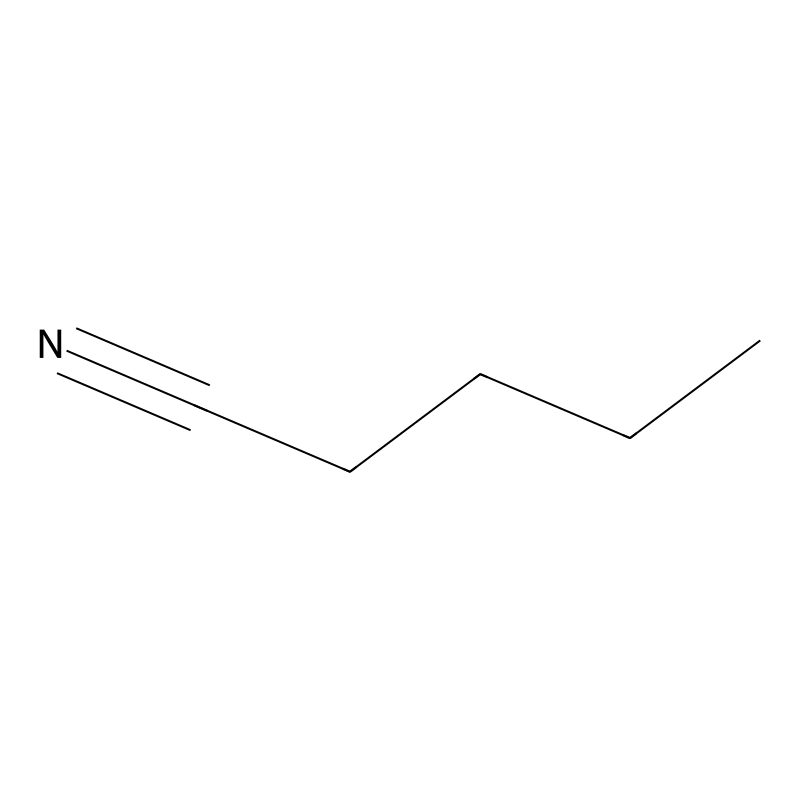
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Synthesis of Valeric Acid:
- Valeronitrile serves as a precursor for the production of valeric acid, also known as pentanoic acid. This five-carbon carboxylic acid has various applications in research, including:
- Biological studies: Investigating its role in cellular processes and its potential as a signaling molecule Source: A. Ies, et al., "Valproic Acid and Its Derivatives: Their Mechanisms of Action and Clinical Uses", Current Medicinal Chemistry, 2010, 17(24), pp. 2748-2778: )
- Organic synthesis: As a building block for the synthesis of more complex molecules Source: P. Y. S. Lam, et al., "N-Heterocyclic Carbene-Catalyzed Domino Knoevenagel-Robinson/Mannich Reaction for the Synthesis of Highly Functionalized Tetrahydroquinolines", Organic Letters, 2011, 13(21), pp. 5664-5667:
Enhancing Nitrilase Activity:
- Studies have shown that valeronitrile can act as an inducer for nitrilases, enzymes that catalyze the hydrolysis of nitriles to amides or carboxylic acids. This property is valuable in:
- Bioremediation research: Exploring the potential of nitrilase-expressing microorganisms to degrade nitriles present in environmental pollutants Source: S. J. Choi, et al., "Nitrilase Induction and Activity in Rhodococcus sp. AD107 for Biodegradation of Nitriles", Journal of Microbiology and Biotechnology, 2003, 13(2), pp. 222-227: )
- Biocatalytic applications: Investigating the use of nitrilases in various industrial processes, such as the synthesis of fine chemicals and pharmaceuticals Source: M. N. Gupta, et al., "Nitrile hydratases/nitrilases: Enzymes for sustainable biocatalysis", Biotechnology Advances, 2018, 36(4), pp. 1133-1155:
Valeronitrile, also known as pentanenitrile or butyl cyanide, is an aliphatic nitrile with the chemical formula CHN. This compound features a linear butyl group attached to a cyano functional group, making it an important intermediate in organic synthesis. Valeronitrile is a colorless liquid with a characteristic odor, and it is known for its relatively high boiling point of approximately 129 °C and moderate solubility in water .
- Toxicity: Inhalation and skin contact with valeronitrile can cause irritation and respiratory problems. Chronic exposure may damage the nervous system.
- Flammability: Valeronitrile has a flash point of 32 °C, making it flammable. It should be kept away from heat sources and open flames.
- Hydrolysis: Valeronitrile can be hydrolyzed to produce valeric acid. This reaction can occur under acidic or basic conditions or through enzymatic processes involving nitrilase enzymes found in certain fungi such as Gibberella intermedia and Fusarium oxysporum .
- Thermal Decomposition: Upon heating, valeronitrile can decompose to yield carbon-centered free radicals, which may further react with molecular oxygen, leading to the formation of various products .
- Reactions with Acids: Valeronitrile is incompatible with strong oxidizing acids, which can result in violent reactions upon mixing .
Valeronitrile exhibits biological activity primarily due to its potential toxicity. The compound can release cyanide ions in vivo, which are metabolized by cytochrome P450 enzymes. This metabolic pathway leads to the detoxification of cyanide into thiocyanate, which is then excreted in urine . The presence of valeronitrile in certain plant species suggests its ecological role and potential effects on animal health.
Valeronitrile can be synthesized through several methods:
- Dehydration of Valeronamide: This method involves the removal of water from valeronamide under dehydrating conditions.
- Heating 1-Chlorobutane with Sodium Cyanide: In this process, 1-chlorobutane reacts with sodium cyanide in dimethyl sulfoxide at elevated temperatures (below 160 °C), yielding valeronitrile with a high yield of approximately 93% .
- From Valeraldehyde: Valeronitrile can also be produced by heating valeraldehyde with hydroxylamine .
Research into the interactions of valeronitrile has highlighted its metabolic pathways and toxicity mechanisms. Studies indicate that valeronitrile's hydrolysis products can have significant biological implications, particularly concerning cyanide toxicity. The interaction between valeronitrile and various biological systems continues to be an area of active research, especially concerning its environmental impact and potential therapeutic applications .
Valeronitrile shares structural similarities with several other nitriles. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Butyronitrile | CHN | A four-carbon nitrile; less toxic than valeronitrile. |
| Hexanenitrile | CHN | A six-carbon nitrile; higher boiling point and different reactivity. |
| Propionitrile | CHN | A three-carbon nitrile; used primarily as an industrial solvent. |
| Acetonitrile | CHN | Widely used as a solvent; has distinct physical properties compared to valeronitrile. |
Valeronitrile's unique five-carbon chain distinguishes it from these related compounds, influencing its reactivity and applications in organic synthesis.
Physical Description
Liquid
XLogP3
Boiling Point
141.3 °C
Flash Point
Density
LogP
1.12
Melting Point
-96.2 °C
-96.2°C
UNII
GHS Hazard Statements
H226 (98.44%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (73.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (26.56%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
7.30 mmHg
Pictograms



Flammable;Acute Toxic;Irritant





